![molecular formula C17H16F3NO3S B6385126 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261922-37-5](/img/structure/B6385126.png)
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. This compound is used in the synthesis of a variety of compounds and has been studied in detail for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. It is also used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery and development. Additionally, it has been used as a reference compound in a variety of analytical techniques, such as HPLC and LC-MS.
Wirkmechanismus
The mechanism of action of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is not yet fully understood. It is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, and may be involved in the regulation of gene expression. Additionally, it has been suggested that the compound may act as an agonist or antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, are not yet fully understood. However, studies have shown that the compound has a variety of effects on cells, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, studies have shown that the compound may have anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, the compound is sensitive to light and heat, so it must be handled with care. Additionally, the compound is not very soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%. For example, the compound could be used in the synthesis of novel compounds for drug discovery and development. Additionally, the compound could be used to study the biochemical and physiological effects of various compounds on cells. Furthermore, the compound could be used to study the effects of various environmental factors on cell physiology. Finally, the compound could be used to develop new analytical techniques for the detection and analysis of various compounds.
Synthesemethoden
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%, is synthesized in a two-step process. The first step involves the conversion of pyrrolidinylsulfonyl chloride to the corresponding pyrrolidinylsulfonyl phenol by reacting it with phenol in the presence of a base. The second step involves the conversion of the pyrrolidinylsulfonyl phenol to the desired product by reacting it with trifluoromethylphenol in the presence of a Lewis acid. The final product is then isolated by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-8-13(9-15(22)11-14)12-4-3-5-16(10-12)25(23,24)21-6-1-2-7-21/h3-5,8-11,22H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCUKSWXMHHECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686770 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261922-37-5 |
Source


|
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

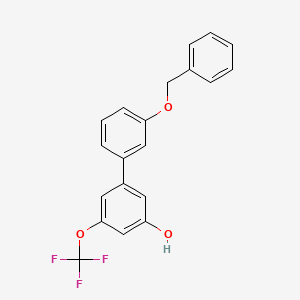
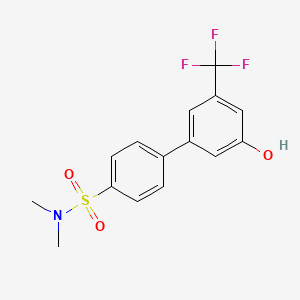
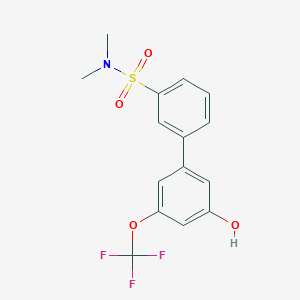
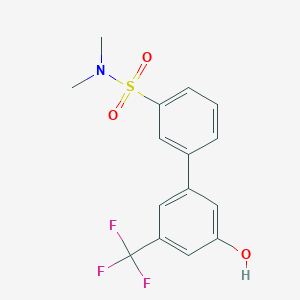
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
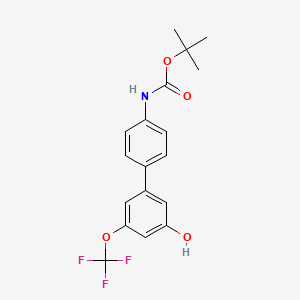
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)



![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)


